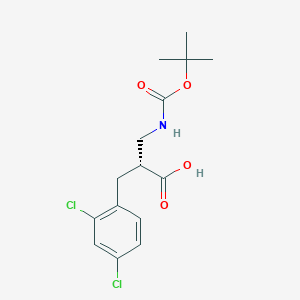
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is a chemical compound with the molecular formula C11H11Cl2NO4S2 and a molecular weight of 356.25 g/mol . This compound is characterized by the presence of two chlorine atoms, a thiomorpholine ring, and a sulfonyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid in the presence of a catalyst to form 2,4-dichloro-5-sulfonyl benzoic acid . This intermediate is then reacted with thiomorpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure high yield and purity of the final product . The steps include preparation of intermediates, aminolysis, acidification, decolorization, and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is used in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with amino acid residues in the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a thiomorpholinosulfonyl group.
2,4-Dichloro-5-morpholinosulfonylbenzoic acid: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and biological activities compared to its analogs . This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Propiedades
Fórmula molecular |
C11H11Cl2NO4S2 |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
2,4-dichloro-5-thiomorpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H11Cl2NO4S2/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |
Clave InChI |
PWGLMGPBMAGOAR-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


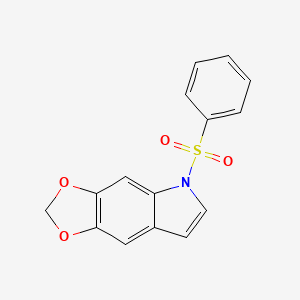
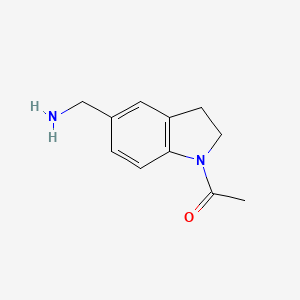
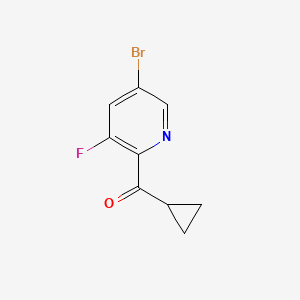
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)


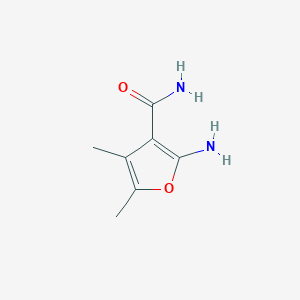
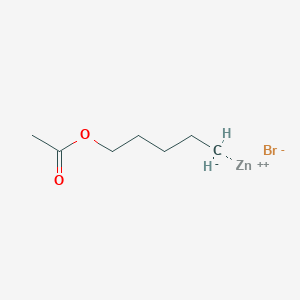

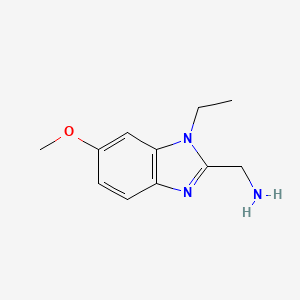
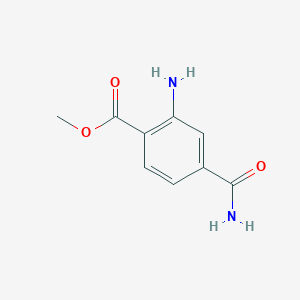
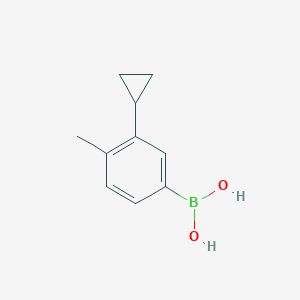
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
